molecular formula C16H12ClNOS B2642273 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole CAS No. 478048-79-2

3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

Cat. No. B2642273
CAS RN: 478048-79-2
M. Wt: 301.79
InChI Key: DCPRBQKGRRCVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole” is an organic compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a phenylthio group (a sulfur atom bonded to a phenyl group) and a chlorophenyl group (a chlorine atom bonded to a phenyl group).


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including electrophilic substitution and ring-opening reactions . The phenylthio group might also be susceptible to oxidation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Tautomerism : Research has delved into the synthesis and tautomerism of heteroaromatic compounds, including isoxazoles, highlighting methods for producing derivatives with specific chemical properties. For example, the study of tautomerism in 5-hydroxyisoxazoles-isoxazol-5-ones offers insights into the chemical behaviors and synthesis pathways of isoxazole compounds, applicable to the synthesis of "3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole" derivatives (Boulton & Katritzky, 1961).

  • Electrophilic Quenching : The lateral metalation and electrophilic quenching techniques have been applied to isoxazoles, providing a pathway to synthesize thioalkyl derivatives. This method could be relevant for generating compounds with similar structures to "3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole" (Balasubramaniam, Mirzaei, & Natale, 1990).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Compounds structurally related to "3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole" have shown promise in antimicrobial applications. For instance, novel derivatives containing isoxazole and isothiazole moieties demonstrated antimicrobial properties against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

  • Anticancer Activity : Research into N-phenyl-5-carboxamidyl isoxazoles has uncovered potential anticancer activities, with specific derivatives exhibiting significant effects against colon cancer cell lines. This suggests a promising avenue for the development of chemotherapeutic agents based on isoxazole derivatives (Shaw et al., 2012).

Material Science Applications

  • Photochromic and Fluorescence Properties : The study of photochromic compounds related to isoxazoles has revealed interesting fluorescence switching properties, which could have applications in material science, particularly in developing smart materials and sensors (Taguchi et al., 2011).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(phenylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPRBQKGRRCVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.